molecular formula C9H12ClN3O2 B2576483 2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride CAS No. 2361643-61-8

2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride

Cat. No.: B2576483
CAS No.: 2361643-61-8
M. Wt: 229.66
InChI Key: GGIIQDNTBSZNPX-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride is a heterocyclic compound that features a pyrrolidine ring fused to a pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride typically involves the reaction of pyrrolidine with pyrimidine derivatives under controlled conditions. One common method involves the use of N-(4,4-dimethyl-2,6-dioxocyclohexylidene)amine as a starting material, which reacts with pyrrolidine to form the desired product . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.

    Pyrimidine: The core structure of the compound, which can be substituted to form various derivatives.

    Pyrrolidinone: A related compound with a lactam ring structure.

Uniqueness: 2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride is unique due to its combination of a pyrrolidine ring and a pyrimidine core, which imparts distinct chemical and biological properties. This combination allows for greater structural diversity and potential for bioactivity compared to simpler analogs .

Properties

IUPAC Name

2-pyrrolidin-1-ylpyrimidine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2.ClH/c13-8(14)7-3-4-10-9(11-7)12-5-1-2-6-12;/h3-4H,1-2,5-6H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIIQDNTBSZNPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361643-61-8
Record name 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride
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